2-Methylserotonin maleate salt
Overview
Mechanism of Action
Target of Action
2-Methylserotonin maleate, also known as 2-Methyl-5-hydroxytryptamine maleate, is a selective full agonist at the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
As a selective full agonist, 2-Methylserotonin maleate binds to the 5-HT3 receptor and fully activates it . This activation triggers a series of biochemical reactions that result in the transmission of serotonin signals.
Biochemical Pathways
The activation of the 5-HT3 receptor by 2-Methylserotonin maleate affects the serotonin signaling pathway . This pathway is involved in various physiological processes, including mood regulation, appetite control, and sleep cycle regulation. The downstream effects of this pathway activation can vary depending on the specific physiological context.
Result of Action
The activation of the 5-HT3 receptor by 2-Methylserotonin maleate can lead to various molecular and cellular effects, depending on the specific physiological context . For example, in the context of mood regulation, activation of the serotonin signaling pathway can lead to increased feelings of well-being and happiness.
Biochemical Analysis
Biochemical Properties
2-Methyl-5-hydroxytryptamine maleate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily acts as a full agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. This interaction leads to the opening of the ion channel and the subsequent influx of cations, such as sodium and calcium ions, into the cell. This process is crucial for the modulation of neurotransmission and the regulation of various physiological functions .
Cellular Effects
2-Methyl-5-hydroxytryptamine maleate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of 5-HT3 receptors by 2-Methyl-5-hydroxytryptamine maleate can lead to the release of neurotransmitters, such as dopamine and acetylcholine, which play essential roles in mood regulation, cognition, and motor control . Additionally, this compound has been reported to exhibit anti-depressive-like effects in animal models .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-5-hydroxytryptamine maleate involves its binding to the 5-HT3 receptor, a ligand-gated ion channel. Upon binding, the receptor undergoes a conformational change that allows the influx of cations into the cell. This influx leads to the depolarization of the cell membrane and the initiation of various intracellular signaling cascades. These cascades can result in the modulation of gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-hydroxytryptamine maleate have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Methyl-5-hydroxytryptamine maleate can maintain its activity over extended periods, but its efficacy may decrease due to degradation or desensitization of the 5-HT3 receptors . Long-term exposure to this compound has been associated with alterations in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-5-hydroxytryptamine maleate vary with different dosages in animal models. At lower doses, the compound has been shown to produce anti-depressive-like effects and enhance cognitive function . At higher doses, it may cause adverse effects, such as increased anxiety and hyperactivity . The threshold for these effects can vary depending on the species and the specific experimental conditions.
Metabolic Pathways
2-Methyl-5-hydroxytryptamine maleate is involved in several metabolic pathways, including those related to serotonin metabolism. It is metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes . These metabolic processes can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s involvement in these pathways can influence its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 2-Methyl-5-hydroxytryptamine maleate within cells and tissues are mediated by specific transporters and binding proteins. For example, the serotonin transporter (SERT) plays a crucial role in the uptake and distribution of this compound in serotonergic neurons . Additionally, the compound can interact with other transporters and binding proteins, which can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Methyl-5-hydroxytryptamine maleate is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell. For instance, the activation of 5-HT3 receptors by 2-Methyl-5-hydroxytryptamine maleate can lead to its localization at the cell membrane, where it can exert its effects on ion channel activity and intracellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-hydroxytryptamine maleate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylindole.
Hydroxylation: The 2-methylindole undergoes hydroxylation to introduce the hydroxyl group at the 5-position, forming 2-methyl-5-hydroxyindole.
Amination: The 2-methyl-5-hydroxyindole is then subjected to amination to introduce the aminoethyl group, resulting in 2-Methyl-5-hydroxytryptamine.
Formation of Maleate Salt: Finally, the 2-Methyl-5-hydroxytryptamine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for 2-Methyl-5-hydroxytryptamine maleate are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Bulk Synthesis: Large-scale synthesis of 2-methylindole and its subsequent hydroxylation and amination.
Purification: The intermediate compounds are purified using techniques such as recrystallization and chromatography.
Salt Formation: The final step involves the formation of the maleate salt, which is then purified and dried for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-hydroxytryptamine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted tryptamine derivatives.
Scientific Research Applications
2-Methyl-5-hydroxytryptamine maleate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: Another tryptamine derivative that acts on serotonin receptors but with different selectivity and potency.
α-Methyl-5-hydroxytryptamine: A similar compound with structural modifications that affect its receptor binding and activity.
Uniqueness
2-Methyl-5-hydroxytryptamine maleate is unique due to its selective agonist activity at the 5-HT3 receptor, which distinguishes it from other tryptamine derivatives. Its specific receptor selectivity and resultant pharmacological effects make it a valuable tool in neuroscience research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEAUMZKRNJEDU-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017462 | |
Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78263-91-9 | |
Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-2-methyl-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78263-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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